molecular formula C11H8Cl2N2S B1453753 4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1249768-08-8

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B1453753
CAS No.: 1249768-08-8
M. Wt: 271.2 g/mol
InChI Key: DLJLHOKNOAHLGQ-UHFFFAOYSA-N
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Description

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C11H8Cl2N2S and its molecular weight is 271.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-(5-chlorothiophen-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2S/c12-9-5-4-8(16-9)11-14-7-3-1-2-6(7)10(13)15-11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLHOKNOAHLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target bcl2 anti-apoptotic protein. This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus contributing to the survival of cells.

Mode of Action

Molecular docking studies of similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein. This suggests that these compounds may interact with this protein, potentially inhibiting its function and promoting apoptosis, or programmed cell death.

Pharmacokinetics

The compound’s predicted density is 1345±006 g/cm3, and its predicted boiling point is 5600±500 °C. These properties may influence its bioavailability and pharmacokinetics.

Biochemical Analysis

Biochemical Properties

4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are crucial in cell cycle regulation and signal transduction pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes.

Cellular Effects

The effects of this compound on various cell types include alterations in cell proliferation, apoptosis, and metabolism. In cancer cells, this compound has been shown to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with target enzymes and proteins. It acts as an inhibitor by occupying the ATP-binding sites of CDKs and PI3Ks, preventing their phosphorylation activity. This inhibition disrupts the normal progression of the cell cycle and signal transduction, leading to reduced cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy with minimal side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it needs to interact with intracellular enzymes and proteins to exert its effects.

Biological Activity

4-Chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine (CAS No. 1249768-08-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2SC_{11}H_8Cl_2N_2S. The compound features a cyclopenta[d]pyrimidine core substituted with chlorine and thiophene groups, which are known to influence biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study profiling various compounds found that derivatives of cyclopenta[d]pyrimidine showed potential in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
4-Chloro-2-(5-chlorothiophen-2-yl)Breast CancerInduces apoptosis via caspase activation
4-Chloro-2-(5-chlorothiophen-2-yl)Lung CancerInhibits cell cycle progression
Related Cyclopenta CompoundsVariousModulates signaling pathways

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing inhibition of growth at certain concentrations. The presence of chlorine atoms in the structure is hypothesized to enhance the antimicrobial efficacy by disrupting bacterial cell membranes .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Some studies suggest that cyclopenta[d]pyrimidines can inhibit kinase activity, which is crucial for cancer cell signaling pathways.
  • DNA Interaction : The compound may bind to DNA or RNA, interfering with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.